6-Mercapto-1-hexanol

Catalog No.
S561718
CAS No.
1633-78-9
M.F
C6H14OS
M. Wt
134.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Mercapto-1-hexanol

CAS Number

1633-78-9

Product Name

6-Mercapto-1-hexanol

IUPAC Name

6-sulfanylhexan-1-ol

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

InChI

InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

InChI Key

UGZAJZLUKVKCBM-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-hydroxy-1-hexanethiol, 6-mercapto-1-hexanol

Canonical SMILES

C(CCCS)CCO

The exact mass of the compound 6-Mercapto-1-hexanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Mercapto-1-hexanol (6-MHO or MCH) is a bifunctional organosulfur compound featuring a thiol group for robust chemisorption onto noble metals and a terminal hydroxyl group that imparts surface hydrophilicity [1]. In industrial and laboratory procurement, it is the industry-standard backfilling and passivating agent used in the fabrication of self-assembled monolayers (SAMs) for biosensors, microarrays, and surface plasmon resonance (SPR) chips. Its primary commercial value lies in its ability to displace non-specifically adsorbed biomolecules, enforce the upright orientation of capture probes (such as thiolated DNA or aptamers), and create a non-fouling background [2]. By precisely defining the interfacial distance between the bulk solution and the electrode surface, 6-MHO establishes the critical baseline for achieving high signal-to-noise ratios and reproducible charge-transfer kinetics in commercial diagnostic platforms.

Substituting 6-Mercapto-1-hexanol with generic alkanethiols of different chain lengths fundamentally compromises sensor performance due to the strict distance-dependence of electron transfer and steric blocking [1]. Shorter-chain analogs, such as 2-mercaptoethanol or 3-mercapto-1-propanol, fail to provide sufficient steric bulk to prevent the non-specific adsorption of proteins [3] and suffer from poor monolayer stability, leading to rapid device degradation [2]. Conversely, longer-chain substitutes like 11-mercapto-1-undecanol form highly ordered, stable crystalline monolayers but severely attenuate through-SAM electron transfer kinetics, drastically reducing the faradaic signal gain of the sensor [1]. Consequently, 6-MHO cannot be freely substituted; its six-carbon chain represents a highly specific, optimized thermodynamic compromise between insulating the electrode from bio-fouling and permitting rapid quantum tunneling of electrons from redox reporters.

Signal Gain Superiority Over 11-Carbon Analogs in Electrochemical Sensors

In the fabrication of electrochemical aptamer-based (E-AB) sensors, the chain length of the passivating monolayer directly dictates the electron transfer efficiency. Comparative analysis demonstrates that sensors backfilled with 6-mercapto-1-hexanol (C6) exhibit a 1.6-fold higher maximum signal gain compared to those utilizing the longer 11-mercapto-1-undecanol (C11) [1]. While C11 forms a more crystalline and stable monolayer, its increased thickness severely attenuates the tunneling of electrons from the redox reporter to the electrode, degrading the analytical sensitivity.

Evidence DimensionMaximum electrochemical signal gain
Target Compound DataOptimal signal gain baseline (e.g., +280% depending on frequency)
Comparator Or Baseline11-mercapto-1-undecanol (C11)
Quantified DifferenceC6 provides 1.6-fold higher signal gain than C11
ConditionsMethylene-blue-employing aminoglycoside E-AB sensors on gold electrodes

Procurement teams specifying materials for diagnostic sensors must select 6-MHO to prevent the severe signal attenuation caused by longer-chain passivating agents.

Superior Protein Blocking Efficiency Compared to 2-Carbon Analogs

Effective surface passivation requires sufficient steric bulk to prevent biomolecules from reaching the underlying metal. When evaluating backfilling agents for gold genosensors, 2-mercaptoethanol (C2) fails to effectively block the non-specific adsorption of proteins such as horseradish peroxidase (HRP) [1]. 6-Mercapto-1-hexanol provides the necessary monolayer thickness and structural density to successfully displace non-specifically bound DNA probes and completely inhibit background protein fouling.

Evidence DimensionNon-specific protein (HRP) blocking efficiency
Target Compound DataComplete steric blocking of non-specific adsorption
Comparator Or Baseline2-Mercaptoethanol (C2)
Quantified DifferenceC6 achieves functional passivation; C2 fails to prevent background fouling
ConditionsThiolated DNA probe SAMs on planar gold electrodes exposed to HRP

Manufacturers of biosensors must avoid 2-mercaptoethanol and procure 6-MHO to ensure low background noise and eliminate false positives caused by bio-fouling.

Optimal Balance of Monolayer Stability and Performance vs. 3-Carbon Analogs

While minimizing the SAM chain length can theoretically increase electron transfer rates, it critically compromises device stability. Sensors fabricated with 3-mercapto-1-propanol (C3) can produce a signal-on gain up to 1.3-fold higher than those using 6-mercapto-1-hexanol[1]. However, C3 monolayers are highly unstable and prone to rapid desorption under operational conditions. 6-MHO serves as the thermodynamic sweet spot, sacrificing a marginal amount of theoretical gain to ensure the robust structural stability required for commercial sensor shelf-life.

Evidence DimensionOperational stability vs. Signal gain trade-off
Target Compound DataRobust monolayer stability with high baseline gain
Comparator Or Baseline3-Mercapto-1-propanol (C3)
Quantified DifferenceC3 yields 1.3x higher gain but lacks the structural stability of C6
ConditionsElectrochemical-DNA sensors under continuous operational testing

Buyers must prioritize 6-MHO over shorter-chain alternatives to guarantee that diagnostic devices maintain their calibration and integrity during storage and use.

Electrochemical DNA (E-DNA) and Aptamer Biosensor Manufacturing

6-MHO is the mandatory backfilling agent for fabricating E-DNA sensors. Following the chemisorption of thiolated capture probes, 6-MHO is applied to displace non-specifically bound DNA, enforce an upright probe orientation, and define a precise tunneling distance for redox reporters (e.g., methylene blue). As established in comparative studies, its 6-carbon chain provides the optimal balance between signal gain and SAM stability [1].

Surface Plasmon Resonance (SPR) Chip Passivation

In label-free optical sensing platforms like SPR, the gold sensor surface must be strictly passivated against bio-fouling. 6-MHO is procured to create a dense, hydrophilic background that prevents the non-specific adsorption of complex matrix proteins (such as those in blood or serum), ensuring that refractive index shifts are exclusively driven by target-analyte binding [2].

Impedimetric Immunosensor Fabrication

For sensors relying on Electrochemical Impedance Spectroscopy (EIS), the baseline charge-transfer resistance (Rct) must be highly reproducible. 6-MHO is utilized to form mixed self-assembled monolayers that seal the electrode surface from the bulk electrolyte, providing a stable insulating barrier that is highly sensitive to subsequent antigen-antibody binding events[3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

134.07653624 Da

Monoisotopic Mass

134.07653624 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Mercaptohexan-1-ol

Dates

Last modified: 08-15-2023

Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids

Alexander Shaver, Samuel D Curtis, Netzahualcóyotl Arroyo-Currás
PMID: 32040915   DOI: 10.1021/acsami.9b22385

Abstract

Electrochemical aptamer-based (E-AB) sensors achieve highly precise measurements of specific molecular targets in untreated biological fluids. This unique ability, together with their measurement frequency of seconds or faster, has enabled the real-time monitoring of drug pharmacokinetics in live animals with unprecedented temporal resolution. However, one important weakness of E-AB sensors is that their bioelectronic interface degrades upon continuous electrochemical interrogation-a process typically seen as a drop in faradaic and an increase in charging currents over time. This progressive degradation limits their in vivo operational life to 12 h at best, a period that is much shorter than the elimination half-life of the vast majority of drugs in humans. Thus, there is a critical need to develop novel E-AB interfaces that resist continuous electrochemical interrogation in biological fluids for prolonged periods. In response, our group is pursuing the development of better packed, more stable self-assembled monolayers (SAMs) to improve the signaling and extend the operational life of in vivo E-AB sensors from hours to days. By invoking hydrophobicity arguments, we have created SAMs that do not desorb from the electrode surface in aqueous physiological solutions and biological fluids. These SAMs, formed from 1-hexanethiol solutions, decrease the voltammetric charging currents of E-AB sensors by 3-fold relative to standard monolayers of 6-mercapto-1-hexanol, increase the total faradaic current, and alter the electron transfer kinetics of the platform. Moreover, the stability of our new SAMs enables uninterrupted, continuous E-AB interrogation for several days in biological fluids, like undiluted serum, at a physiological temperature of 37 °C.


Subsecond-Resolved Molecular Measurements Using Electrochemical Phase Interrogation of Aptamer-Based Sensors

Alex M Downs, Julian Gerson, Kyle L Ploense, Kevin W Plaxco, Philippe Dauphin-Ducharme
PMID: 32959647   DOI: 10.1021/acs.analchem.0c03109

Abstract

Recent years have seen the development of a number of biosensor architectures that rely on target binding-induced changes in the rate of electron transfer from an electrode-bound receptor. Most often, the interrogation of these sensors has relied on voltammetric methods, such as square-wave voltammetry, which limit their time resolution to a few seconds. Here, we describe the use of an impedance-based approach, which we have termed electrochemical phase interrogation, as a means of collecting high time resolution measurements with sensors in this class. Specifically, using changes in the electrochemical phase to monitor target binding in an electrochemical-aptamer based (EAB) sensor, we achieve subsecond temporal resolution and multihour stability in measurements performed directly in undiluted whole blood. Electrochemical phase interrogation also offers improved insights into EAB sensors' signaling mechanism. By modeling the interfacial resistance and capacitance using equivalent circuits, we find that the only parameter that is altered by target binding is the charge-transfer resistance. This confirms previous claims that binding-induced changes in electron-transfer kinetics drive signaling in this class of sensors. Considering that a wide range of electrochemical biosensor architectures rely on this signaling mechanism, we believe that electrochemical phase interrogation may prove generalizable toward subsecond measurements of molecular targets.


A new biosensor for osteoporosis detection

Sevilay Inal Kabala, Hulya Yagar, Hakkı Mevlut Ozcan
PMID: 30888246   DOI: 10.1080/10826068.2019.1587628

Abstract

Osteoporosis is a disease that is characterized by deterioration of bone tissue and increased risk of fracture as it leads to a decrease in bone mineral density, which is an important public health problem. Today, bone mineral density is measured by radiological techniques. Alternative techniques are needed because of the disadvantages such as excessive radiation intake, the cost of radiological techniques, and the necessity for specialist personnel for the devices. The quantitative determination of biochemical markers that play a role in bone mineralization may be a good alternative for the osteoporosis diagnosis and especially in the follow-up of treatment. In this study, a specific and sensitive immunological biosensor, which quantitatively determines the osteocalcin molecule, has been developed to be used in the early osteoporosis diagnosis and to evaluate the response to the drug treatment. Anti-osteocalcin antibody was immobilized onto gold electrode surface via covalent immobilization method by using 6-mercaptohexanol, 1,4-butanedioldiglycidyl ether, ethanolamine, and glutaraldehyde. Immobilization steps and biosensor characterization were specified by cyclic voltammetry and electrochemical impedance spectroscopy. The detection time and range of Ocn biosensor were determined as 45 min and 10-60 pg µL
Ocn concentration, respectively. The Ocn biosensor was successfully applied in artificial serum samples spiked with Ocn.


Label-Free Detection of Zeptomol miRNA via Peptide Nucleic Acid Hybridization Using Novel Cyclic Voltammetry Method

Shintaro Takase, Kouta Miyagawa, Hisafumi Ikeda
PMID: 32033197   DOI: 10.3390/s20030836

Abstract

To harness the applicability of microribonucleic acid (miRNA) as a cancer biomarker, the detection sensitivity of serum miRNA needs to be improved. This study evaluated the detection sensitivity of miRNA hybridization using cyclic voltammograms (CVs) and microelectrode array chips modified with peptide nucleic acid (PNA) probes and 6-hydroxy-1-hexanethiol. We investigated the PNA probe modification pattern on array chips using fluorescently labeled cDNA. The pattern was not uniformly spread over the working electrode (WE) and had a one-dimensional swirl-like pattern. Accordingly, we established a new ion-channel sensor model wherein the WE is negatively biased through the conductive π-π stacks of the PNA/DNA duplexes. This paper discusses the mechanism underlying the voltage shift in the CV curves based on the electric double-layer capacitance. Additionally, the novel hybridization evaluation parameter
is introduced. Compared to conventional evaluation using oxidation current changes,
was more sensitive. Using
and a new hybridization system for ultrasmall amounts of aqueous solutions (as low as 35 pL), 140 zeptomol label-free miRNA were detected without polymerase chain reaction (PCR) amplification at an adequate sensitivity. Herein, the differences in the target molar amount and molar concentration are elucidated from the viewpoint of hybridization sensitivity.


Attachment of Single-Stranded DNA to Certain SERS-Active Gold and Silver Substrates: Selected Practical Tips

Edyta Pyrak, Kacper Jędrzejewski, Aleksandra Szaniawska, Andrzej Kudelski
PMID: 34299520   DOI: 10.3390/molecules26144246

Abstract

Layers formed from single-stranded DNA on nanostructured plasmonic metals can be applied as "working elements" in surface-enhanced Raman scattering (SERS) sensors used to sensitively and accurately identify specific DNA fragments in various biological samples (for example, in samples of blood). Therefore, the proper formation of the desired DNA layers on SERS substrates is of great practical importance, and many research groups are working to improve the process in forming such structures. In this work, we propose two modifications of a standard method used for depositing DNA with an attached linking thiol moiety on certain SERS-active structures; the modifications yield DNA layers that generate a stronger SERS signal. We propose: (i) freezing the sample when forming DNA layers on the nanoparticles, and (ii) when forming DNA layers on SERS-active macroscopic silver substrates, using
-substituted alkanethiols with very short alkane chains (such as cysteamine or mercaptopropionic acid) to backfill the empty spaces on the metal surface unoccupied by DNA. When 6-mercapto-1-hexanol is used to fill the unoccupied places on a silver surface (as in experiments on standard gold substrates), a quick detachment of chemisorbed DNA from the silver surface is observed. Whereas, using
-substituted alkanethiols with a shorter alkane chain makes it possible to easily form mixed DNA/backfilling thiol monolayers. Probably, the significantly lower desorption rate of the thiolated DNA induced by alkanethiols with shorter chains is due to the lower stabilization energy in monolayers formed from such compounds.


Aptamer based ratiometric electrochemical sensing of 17β-estradiol using an electrode modified with gold nanoparticles, thionine, and multiwalled carbon nanotubes

Xinyan Liu, Keqin Deng, Hao Wang, Chunxiang Li, Shaowei Zhang, Haowen Huang
PMID: 31079210   DOI: 10.1007/s00604-019-3465-y

Abstract

Gold nanoparticles (AuNPs) with a size of ~3 nm were placed on a thionine-multiwalled carbon nanotube (Thi-CNTs) conjugate to form a novel AuNP-Thi-CNTs nanocomposite. Its morphology and composition were characterized by transmission electron microscopy, atomic force microscopy, X-ray diffraction, and X-ray photoelectron spectroscopy. The nanocomposite was placed on an electrode and used as a redox-active signaling interface to fabricate a ratiometric electrochemical aptasensor for 17β-estradiol (E2). The potentiostatic insertion method was applied to insert an aptamer against E2 into a thin alkane monolayer to warrant an adequate distance between aptamers. The aptamer against E2 acts as both a collector and separator to specifically bind E2. The electrode displays two peak signals (at +0.50 V vs. SCE for E2; and at -0.32 V for Thi) which increase and decrease, respectively, in the 12 pM to 60 nM E2 concentration range. Therefore, the current ratio can be used to reliably, reproducibly, and sensitively quantify the concentration of E2. Graphical abstract Schematic presentation of a novel AuNP-Thi-CNTs nanocomposite. AuNP-Thi-CNTs showed good electrocatalytic oxidation to E2. AuNP-Thi-CNTs was used as self-redox signal interface to fabricate aptasensor. Dual signals of extrinsic E2 and inner Thi was applied to monitor the concentration of E2.


High-Speed Microscopy of Diffusion in Pore-Spanning Lipid Membranes

Susann Spindler, Jeremias Sibold, Reza Gholami Mahmoodabadi, Claudia Steinem, Vahid Sandoghdar
PMID: 30047737   DOI: 10.1021/acs.nanolett.8b02240

Abstract

Pore-spanning membranes (PSMs) provide a highly attractive model system for investigating fundamental processes in lipid bilayers. We measure and compare lipid diffusion in the supported and suspended regions of PSMs prepared on a microfabricated porous substrate. Although some properties of the suspended regions in PSMs have been characterized using fluorescence studies, it has not been possible to examine the mobility of membrane components on the supported membrane parts. Here, we resolve this issue by employing interferometric scattering microscopy (iSCAT). We study the location-dependent diffusion of DOPE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipids (DOPE) labeled with gold nanoparticles in (1,2-dioleoyl-sn-glycero-3-phosphocholine) (DOPC) bilayers prepared on holey silicon nitride substrates that were either (i) oxygen-plasma-treated or (ii) functionalized with gold and 6-mercapto-1-hexanol. For both substrate treatments, diffusion in regions suspended on pores with diameters of 5 μm is found to be free. In the case of functionalization with gold and 6-mercapto-1-hexanol, similar diffusion coefficients are obtained for both the suspended and the supported regions, whereas for oxygen-plasma-treated surfaces, diffusion is almost 4 times slower in the supported parts of the membranes. We attribute this reduced diffusion on the supported parts in the case of oxygen-plasma-treated surfaces to larger membrane-substrate interactions, which lead to a higher membrane tension in the freestanding membrane parts. Furthermore, we find clear indications for a decrease of the diffusion constant in the freestanding regions away from the pore center. We provide a detailed characterization of the diffusion behavior in these membrane systems and discuss future directions.


An impedimetric aptasensor for Shigella dysenteriae using a gold nanoparticle-modified glassy carbon electrode

Seyed Sanaan Zarei, Sabihe Soleimanian-Zad, Ali A Ensafi
PMID: 30413894   DOI: 10.1007/s00604-018-3075-0

Abstract

This work describes an aptasensor for the foodborne pathogen Shigella dysenteriae (S. dysenteriae). A glassy carbon electrode (GCE) was modified with gold nanoparticles (AuNPs) by electrodeposition. Then, thiolated aptamer for S. dysenteriae detection was self-assembled on the surface of the modified GCE, and any free residual AuNPs were blocked with 6-mercapto-1-hexanol. The size, morphology, and distribution of the AuNPs were characterized by field emission scanning electron microscopy. Detection of S. dysenteriae was performed measurement of the charge transfer resistance (R
) before and after addition of S. dysenteriae using hexacyanoferrate as an electrochemical probe. The interaction between the aptamer and outer-membrane proteins of S. dysenteriae lead to an increase in the R
of the sensor. The assay has a linear dynamic range that extends from 10
to 10
CFU.mL
and a limit of detection of 10
CFU.mL
. It can differentiate between alive S. dysenteriae and other pathogens. Dead S. dysenteriae cells do not have any effect on selectivity. Unpasteurized and pasteurized skim milk and some water samples were spiked with S. dysenteriae and then successfully examined by this method. The results were validated by real-time PCR. The method is fast, low-cost, highly sensitive, and specific. Hence, it represents a valuable tool in food quality control. Graphical abstract Schematic presentation of a label free impedimetric aptasensor for Shigella dysenteriae using a glassy carbon electrode modified with gold nanoparticles (AuNPs) and 6-mercapto-1-hexanol (MCH). The limit of detection of this aptasensor is as low as 1 CFU.mL
for target bacteria.


Sequence-Specific Electron Transfer Mediated by DNA Duplexes Attached to Gold through the Alkanethiol Linker

László Kékedy-Nagy, Elena E Ferapontova
PMID: 30336034   DOI: 10.1021/acs.jpcb.8b07505

Abstract

Ability of the DNA double helix to transport electrons is its critical feature, underlying a number of important biological and biotechnological processes. Here, we show that electron transfer (ET) from the gold electrode to the DNA-bound methylene blue (MB) mediated by the DNA base-pair π-stack is less efficient in (dGdC)-rich duplexes compared to pure (dAdT) DNA. The ET rate constant k
extrapolated to the DNA surface coverage Γ
→ 0 is 121 ± 8 s
for (dAdT)
, being almost twofold higher than 67 ± 3 s
shown for (dGdC)
, consistent with the electric-field-disturbed submolecular structure of the (dGdC)
duplex earlier shown at electrified interfaces. DNA-mediated ET occurs both to MB intercalated and thus perfectly π-stacked into the (dGdC)
duplex and to MB solely groove-bound to (dAdT)
. For both (dGdC)
and (dAdT)
, ET is less efficient than ET in DNA duplexes of a mixed dA, dT, dG, dC composition. The results suggest new interpretations of the biological ET processes that may occur in dsDNA of different compositions at polarized interfaces.


Capillary electrophoretic determination of heavy-metal ions using 11-mercaptoundecanoic acid and 6-mercapto-1-hexanol co-functionalized gold nanoparticle as colorimetric probe

Junmin Bi, Tong Li, Hang Ren, Rui Ling, Zhenglong Wu, Weidong Qin
PMID: 30772060   DOI: 10.1016/j.chroma.2019.02.010

Abstract

Capillary electrophoresis (CE) and gold nanoparticle aggregation based-colorimetric detection (AuNP/ABCD) were incorporated to provide rapid, sensitive and selective detection of Cd
, Pb
, and Hg
. CE and AuNP/ABCD were interfaced by a pressurized electric field decoupler to isolate the colorimetric reaction solution from the separation voltage. The AuNPs co-functionalized with 11-mercaptoundecanoic acid (MUA) and 6-mercapto-1-hexanol (MCH) were used as colorimetric probes, which provided enhanced sensitivity and good selectivity toward the heavy-metal ions. Under optimal conditions, good linearities were obtained for the analytes, and the detection limits for Cd
, Pb
, and Hg
were 0.214, 0.150, and 0.0214 μg/mL, respectively. The method was successfully applied to cosmetic samples, with recoveries of 87.8% to 103% for the heavy-metal ions spiked. Our results suggested the great potential of the CE-AuNP/ABCD strategy in determining heavy-metal ions in complicated matrices.


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